molecular formula C14H11N3O B6603417 3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 111987-96-3

3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B6603417
CAS No.: 111987-96-3
M. Wt: 237.26 g/mol
InChI Key: WOMZEWNZGULGJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazolone ring, possibly through a condensation reaction or a cyclization reaction. The phenyl and pyridin-2-yl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolone ring, which would impart polarity to the molecule due to the presence of the carbonyl group (C=O) and the nitrogen atoms. The phenyl and pyridin-2-yl groups are aromatic and would contribute to the overall stability of the molecule .


Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “3-phenyl-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-one” could undergo a variety of chemical reactions. The carbonyl group could undergo addition reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group and the nitrogen atoms would likely make the compound polar, affecting its solubility in different solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new pharmaceuticals or materials. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

5-phenyl-2-pyridin-2-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-10-12(11-6-2-1-3-7-11)16-17(14)13-8-4-5-9-15-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMZEWNZGULGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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